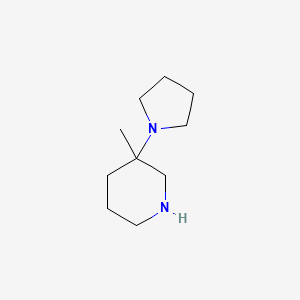

3-Methyl-3-(1-pyrrolidinyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-methyl-3-pyrrolidin-1-ylpiperidine |

InChI |

InChI=1S/C10H20N2/c1-10(5-4-6-11-9-10)12-7-2-3-8-12/h11H,2-9H2,1H3 |

InChI Key |

KEWSAYKPLIFQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methyl 3 1 Pyrrolidinyl Piperidine

Retrosynthetic Analysis and Key Disconnection Strategies for the Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems

A retrosynthetic analysis of 3-Methyl-3-(1-pyrrolidinyl)piperidine reveals several potential disconnection points for both the piperidine and pyrrolidine rings. The primary challenge lies in the strategic disassembly of the quaternary carbon at the C3 position of the piperidine ring.

Disconnection of the Piperidine Ring:

A primary disconnection strategy involves breaking the C-N bonds of the piperidine ring. A logical disconnection across the C2-N1 and C6-N1 bonds could lead to a linear amino alcohol or a related precursor. Another key disconnection is at the C3 quaternary center, breaking the C-C or C-N bond.

C3-C(methyl) and C3-N(pyrrolidinyl) bond disconnections: This approach simplifies the target to a 3-piperidone precursor. The methyl and pyrrolidinyl groups can then be introduced sequentially.

Ring-closing Metathesis (RCM): A disconnection across the C5-C6 bond could suggest an RCM approach from a suitable diene precursor.

Aza-Diels-Alder Reaction: Disconnecting the ring at C2-C3 and N1-C6 suggests a potential [4+2] cycloaddition between an azadiene and an alkene.

Disconnection of the Pyrrolidinyl Moiety:

The pyrrolidinyl ring can be disconnected from the piperidine core, leading to a 3-amino-3-methylpiperidine intermediate and a suitable four-carbon electrophile, such as 1,4-dibromobutane, for its subsequent construction via nucleophilic substitution.

Total Synthesis Approaches to the this compound Skeleton

Based on the retrosynthetic analysis, several total synthesis approaches can be envisioned. These range from traditional multi-step pathways to more efficient convergent and one-pot strategies.

Conventional Multi-Step Synthesis Pathways

A plausible multi-step synthesis could commence from a readily available starting material like a substituted pyridine (B92270) or a protected piperidone. A hypothetical pathway starting from a 3-methyl-3-nitropiperidine derivative could involve the reduction of the nitro group to an amine, followed by the introduction of the pyrrolidine ring. Another approach could involve the alkylation of a protected 3-aminopiperidine. A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which could serve as a key intermediate. This pathway involves esterification, NaBH₄ reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine.

Convergent and Divergent Synthetic Routes

A convergent approach would involve the synthesis of the piperidine and pyrrolidine fragments separately, followed by their coupling in a later step. For instance, a suitable 3-methylpiperidine (B147322) derivative with a leaving group at the 3-position could be coupled with pyrrolidine.

A divergent strategy could start from a common intermediate that can be elaborated into different analogs of the target compound. For example, a protected 3-oxo-piperidine could be a versatile intermediate. Reaction with a methylating agent followed by introduction of the pyrrolidinyl group, or vice versa, would provide access to the target molecule.

One-Pot and Cascade Reaction Strategies

Modern synthetic chemistry emphasizes the use of one-pot and cascade reactions to improve efficiency and reduce waste. A potential one-pot synthesis of highly functionalized piperidines can be achieved through a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid. nih.gov While not directly applicable to the target molecule, this illustrates the potential of multicomponent reactions in piperidine synthesis.

Enzyme cascades have also been utilized for the synthesis of protected 3-aminopiperidine derivatives. acs.org A multi-enzyme cascade using galactose oxidase and imine reductase variants has been successful in converting N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine. acs.org Such a chemoenzymatic approach could potentially be adapted for the synthesis of the chiral 3-amino-3-methylpiperidine precursor.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The presence of a quaternary stereocenter at the C3 position of this compound means that it can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is a significant challenge and a key focus of modern synthetic chemistry.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective construction of chiral centers. The formation of the C3 quaternary center and the C-N bond to the pyrrolidine ring are key steps where asymmetric catalysis could be applied.

Asymmetric C-C Bond Formation:

The enantioselective synthesis of 3,3-disubstituted piperidine derivatives has been achieved through the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. acs.org This method provides access to piperidines with a quaternary stereocenter in both enantiomeric series. acs.org Another approach involves the palladium-catalyzed asymmetric allylic alkylation of prochiral enolates.

| Catalyst System | Reaction Type | Key Features |

| Phenylglycinol-derived chiral auxiliary | Enolate dialkylation | Provides access to both enantiomers of 3,3-disubstituted piperidines. acs.org |

| Palladium-pyridinooxazoline complex | Asymmetric allylic alkylation | Forms benzylic quaternary stereocenters in high yields and enantioselectivities. |

Asymmetric C-N Bond Formation:

The direct asymmetric amination of a suitable precursor would be an ideal route to the chiral 3-amino-3-methylpiperidine intermediate. While challenging at a quaternary center, advances in catalysis are making such transformations more feasible. Transaminase enzymes have been used for the asymmetric synthesis of (R)-3-amino piperidine derivatives, demonstrating the potential of biocatalysis in this area. scispace.comgoogle.com

| Catalyst System | Reaction Type | Key Features |

| Transaminase | Asymmetric amination | High product concentration and optical purity, environmentally friendly. scispace.comgoogle.com |

Chiral Auxiliary and Chiral Pool Strategies

The presence of a stereocenter at the C3 position of the piperidine ring necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched products. Chiral auxiliary and chiral pool strategies are powerful tools for achieving such stereocontrol.

Chiral Pool Synthesis: A chiral pool approach utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired chirality. L-glutamic acid, for instance, is a common starting material for the synthesis of chiral piperidine derivatives. A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.net This strategy involves esterification, Boc-protection, reduction of the carboxylic acid moieties to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an appropriate amine to form the piperidine ring. niscpr.res.in To adapt this for the synthesis of this compound, one would need to introduce a methyl group at the alpha position to the amine, a modification that would require additional synthetic steps.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of substituted piperidines, chiral auxiliaries such as arabinopyranosylamine have been employed. researchgate.net These auxiliaries can be used in reactions like the domino Mannich–Michael reaction to furnish N-glycosylated piperidinone intermediates with high diastereoselectivity. researchgate.net Subsequent functionalization and removal of the chiral auxiliary would yield the enantiomerically enriched piperidine derivative. This approach could be envisioned for the synthesis of a 3-methyl-3-aminopiperidine precursor.

A summary of potential chiral strategies is presented in the table below.

| Strategy | Starting Material Example | Key Steps | Potential for this compound |

| Chiral Pool | L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | Requires modification to introduce the C3-methyl group. |

| Chiral Auxiliary | Arabinopyranosylamine | Attachment of auxiliary, Diastereoselective reaction (e.g., Mannich-Michael), Functionalization, Removal of auxiliary | Could be used to create the chiral 3-methyl-3-aminopiperidine intermediate. |

Formation of the Piperidine and Pyrrolidine Ring Systems

The construction of the bicyclic structure of this compound involves the formation of both the piperidine and pyrrolidine rings. This can be achieved through various cyclization and functionalization strategies.

The formation of the piperidine ring is a key step and can be accomplished through several intramolecular cyclization methods. nih.gov These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a common method for piperidine synthesis. beilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including piperidines. researchgate.net

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes presents a green and efficient method for synthesizing piperidine and pyrrolidine derivatives. beilstein-journals.org

The pyrrolidine ring is typically formed by the reaction of a primary or secondary amine with a 1,4-dihaloalkane or a related C4 synthon. In the context of synthesizing this compound, a plausible final step would be the reaction of a 3-amino-3-methylpiperidine precursor with 1,4-dibromobutane.

The following table summarizes some relevant cyclization strategies.

| Ring System | Cyclization Strategy | Reactants/Precursors |

| Piperidine | Intramolecular Reductive Amination | Amino-aldehyde/ketone |

| Piperidine | Radical Cyclization | Unsaturated amine |

| Piperidine | Electroreductive Cyclization | Imine and terminal dihaloalkane |

| Pyrrolidine | Nucleophilic Substitution | Amine and 1,4-dihaloalkane |

An alternative approach to constructing the target molecule is to start with a pre-formed piperidine ring and introduce the necessary substituents. This could involve the alkylation of a piperidine derivative. For instance, if one were to start with a 3-aminopiperidine derivative, the introduction of the methyl group at the C3 position would be a critical and challenging step, as it would require the formation of a quaternary center.

A more feasible approach might involve starting with a 3-piperidone derivative. The synthesis of 3,3-disubstituted piperidines can be achieved through the dialkylation of the enolate of a protected 3-piperidone. Subsequently, the ketone could be converted to an amine, followed by the formation of the pyrrolidine ring.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yields and minimize side products. For the synthesis of piperidine derivatives, several factors are crucial.

In cyclization reactions, the choice of catalyst, solvent, and temperature can significantly impact the outcome. For instance, in aza-Prins cyclizations for piperidine synthesis, the use of a combination of a copper(I) complex and zirconium tetrachloride under mild conditions has been shown to be effective. researchgate.net

In the case of electroreductive cyclization, parameters such as current density, electrode material, and the presence of additives like bases (e.g., DBU) need to be carefully optimized to favor the desired cyclized product over byproducts. beilstein-journals.org

The table below outlines key parameters that often require optimization in piperidine synthesis.

| Reaction Type | Key Parameters for Optimization |

| Cyclization Reactions | Catalyst, Solvent, Temperature, Reaction Time |

| Electroreductive Cyclization | Current Density, Electrode Material, Supporting Electrolyte, Additives |

| Multi-step Synthesis | Purification of Intermediates, Reagent Stoichiometry, Protective Group Strategy |

Chemical Reactivity, Transformations, and Mechanistic Studies of 3 Methyl 3 1 Pyrrolidinyl Piperidine

Reactions at the Piperidine (B6355638) and Pyrrolidinyl Nitrogen Atoms

The presence of two tertiary amine nitrogens, one within the piperidine ring and one in the pyrrolidinyl substituent, represents the primary centers of reactivity for 3-Methyl-3-(1-pyrrolidinyl)piperidine. Both nitrogen atoms possess a lone pair of electrons, rendering them basic and nucleophilic.

Protonation and Salt Formation: As bases, both nitrogen atoms can react with acids to form ammonium (B1175870) salts. Depending on the stoichiometry of the acid used, mono-protonated or di-protonated species can be formed. The relative basicity of the two nitrogens is expected to be similar, though the steric environment around the piperidine nitrogen, crowded by the adjacent quaternary carbon with its methyl and pyrrolidinyl groups, may slightly influence its proton affinity compared to the more accessible pyrrolidinyl nitrogen.

N-Alkylation (Quaternization): The nucleophilic character of the tertiary amines allows for N-alkylation reactions with alkyl halides, a process known as the Menschutkin reaction, to form quaternary ammonium salts. The reaction with an electrophile like methyl iodide would proceed via an SN2 mechanism. A key aspect of this transformation is the regioselectivity, determining which nitrogen atom reacts preferentially. Due to the significant steric hindrance around the piperidine nitrogen, the pyrrolidinyl nitrogen is the more likely site for initial alkylation. Kinetic studies on the N-benzylation of variously substituted piperidines have demonstrated that steric bulk dramatically influences reaction rates. rsc.org In the case of this compound, the approach of an alkyl halide to the piperidine nitrogen is impeded by the 3-methyl and 3-pyrrolidinyl groups, making the pyrrolidinyl nitrogen the more sterically accessible and thus more kinetically favored site of attack. Upon exhaustive alkylation, a di-quaternary ammonium salt can be formed. libretexts.org

| Amine Substrate | Alkylating Agent | Base/Solvent | Conditions | Outcome | Reference |

| Piperidine | Alkyl bromide/iodide | K₂CO₃ / DMF | Room Temp | N-Alkylpiperidine | researchgate.net |

| 1-Ethyl-4-phenylpiperidine | Benzyl bromide | Acetonitrile | - | Quaternary Salt | rsc.org |

| N-Substituted Piperidones | Aliphatic amines | NaBH(OAc)₃ | - | 4-Aminopiperidines | mdpi.com |

| 4-t-Butylpiperidine | Methyl Iodide | - | - | Diastereoselective Quaternization | acs.org |

Table 1. Comparative Conditions for N-Alkylation and N-Substitution of Piperidine Derivatives. This table illustrates typical conditions used for the alkylation and functionalization of piperidine nitrogens, highlighting the common use of alkyl halides and various solvent/base systems.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the tertiary nitrogen atoms to form N-oxides. Similar to alkylation, the relative reactivity of the two nitrogen centers is governed by steric accessibility and the electron density of the lone pair. It is anticipated that the pyrrolidinyl nitrogen would be oxidized more readily.

Reactivity of the Methyl Group and Piperidine Ring Carbons

While the nitrogen atoms are the most reactive sites, the carbon framework of this compound also exhibits potential for chemical transformation, albeit under more specific conditions.

Reactivity of the Methyl Group: The methyl group is attached to a quaternary carbon atom. nih.gov This structural feature renders the methyl protons non-acidic, and they are not susceptible to deprotonation by common bases. Likewise, the C-H bonds of this methyl group are relatively strong and less prone to radical abstraction, making the methyl group generally inert under many reaction conditions.

Reactivity of Piperidine and Pyrrolidinyl Ring Carbons: Direct functionalization of the C-H bonds on the saturated heterocyclic rings is a significant challenge but can be achieved using modern synthetic methods.

Oxidation to Lactams: Aerobic oxidation, often catalyzed by metal complexes like ceria-supported nanogold, can convert cyclic amines into the corresponding lactams. osti.gov For this compound, oxidation could occur at the carbons alpha to either nitrogen atom. This could potentially yield several isomeric lactam products, including oxidation at the C2 or C6 positions of the piperidine ring or the C2' or C5' positions of the pyrrolidinyl ring. Studies on N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide also show formation of the corresponding lactams. researchgate.net

C-H Functionalization: Modern catalytic methods, such as rhodium-catalyzed C-H insertion or palladium-catalyzed C-H arylation, allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at otherwise unreactive C-H positions. nih.govacs.org However, these reactions often require a directing group to achieve site-selectivity. In the absence of a directing group on this compound, achieving high regioselectivity for C-H functionalization would be difficult, likely resulting in a mixture of products. Photoredox catalysis has also emerged as a powerful tool for the α-amino C–H arylation of substituted piperidines, proceeding through a radical-mediated mechanism. acs.orglookchem.com

Mechanistic Investigations of Key Transformations and Derivatization Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes and controlling selectivity.

The N-alkylation reaction provides a clear example of a well-understood reaction pathway. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step.

More complex transformations, such as metal-catalyzed oxidations, may proceed through different intermediates. For example, some oxidations of N-protected piperidines are proposed to proceed via the formation of an N-acyliminium ion intermediate. nih.gov This highly electrophilic species can then be trapped by nucleophiles present in the reaction medium, leading to functionalization at the carbon alpha to the nitrogen atom. nih.govacs.org Radical-mediated cyclization reactions are also a key pathway for forming piperidine and pyrrolidine (B122466) rings, suggesting that radical intermediates on the carbon skeleton are viable under certain conditions. nih.gov

Computational studies, particularly Density Functional Theory (DFT), are invaluable for analyzing the transition states and energetics of reactions. For the competitive N-alkylation of this compound, a transition state analysis would be key to confirming the regioselectivity.

The SN2 transition state involves a trigonal bipyramidal geometry at the carbon of the alkylating agent, with the nucleophilic nitrogen and the leaving group in apical positions. The energy of this transition state is highly sensitive to steric interactions.

Alkylation at Pyrrolidinyl-N: The transition state for the attack by the pyrrolidinyl nitrogen is relatively unhindered, leading to a lower activation energy (ΔG‡).

Alkylation at Piperidinyl-N: The approach of the alkylating agent to the piperidine nitrogen is severely hindered by the 3-methyl group and the bulky 3-pyrrolidinyl substituent. This steric clash would significantly raise the energy of the transition state, resulting in a higher activation energy and a much slower reaction rate compared to the attack at the pyrrolidinyl nitrogen. rsc.orgresearchgate.net

Computational studies on related piperidine systems have been used to rationalize observed diastereoselectivity in quaternization reactions, underscoring the importance of steric factors in determining the transition state energies. nih.govacs.org

| Reaction Site | Key Steric Interactions in Transition State | Relative Activation Energy (ΔG‡) | Predicted Kinetic Product |

| Pyrrolidinyl Nitrogen | Minimal; relatively open access to nitrogen lone pair. | Lower | Major |

| Piperidinyl Nitrogen | Severe steric clash with 3-methyl and 3-pyrrolidinyl groups. | Higher | Minor |

Table 2. Hypothetical Comparison of Transition State Energetics for N-Alkylation of this compound.

Stability Studies and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is subject to its environment, with specific degradation pathways initiated by heat, oxygen, or chemical reagents. Tertiary amines, in general, are more stable towards thermal degradation than primary or secondary amines. acs.org

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures or in the presence of metal catalysts, tertiary amines can undergo oxidative degradation. nih.gov Potential pathways include dealkylation or oxidation at the α-carbon, leading to ring-opened products or lactams. Studies on the degradation of 3,4-diaminopyridine (B372788) under oxidative stress (H₂O₂) showed the formation of N-oxide and nitro derivatives, highlighting potential pathways for nitrogen-containing heterocycles. nih.gov

Hofmann Elimination: A classic and well-defined degradation pathway for amines is the Hofmann elimination. wikipedia.orgmasterorganicchemistry.com This sequence involves converting the tertiary amines into quaternary ammonium salts, followed by elimination promoted by a strong base. For this compound, the process would be:

Exhaustive Methylation: Reaction with excess methyl iodide to form the di-quaternary ammonium iodide salt. byjus.comaakash.ac.in

Hydroxide (B78521) Exchange: Treatment with silver oxide (Ag₂O) and water to replace the iodide counter-ions with hydroxide ions. wikipedia.org

Thermal Elimination: Heating the quaternary ammonium hydroxide salt induces an E2 elimination reaction. According to the Hofmann rule, the base will preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene. libretexts.orgmasterorganicchemistry.combyjus.com

For the piperidinium (B107235) ring, elimination would likely occur via proton abstraction from C2 or C6. For the pyrrolidinium (B1226570) ring, abstraction would occur from C2' or C5'. This would result in the cleavage of the respective rings, yielding complex olefinic amino-alcohols and releasing trimethylamine.

| Condition | Potential Degradation Pathway | Major Products |

| High Temperature, O₂ | Oxidative Degradation | Lactams, Ring-Opened Amides/Acids |

| Excess CH₃I, then Ag₂O, Heat | Hofmann Elimination | Ring-opened unsaturated amines, Trimethylamine |

| Strong Acid, Heat | Acid-catalyzed rearrangement/decomposition | Complex mixture, potential ring-opening |

Table 3. Potential Degradation Pathways for this compound.

Advanced Structural Characterization and Elucidation Techniques for 3 Methyl 3 1 Pyrrolidinyl Piperidine

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. researchgate.netspringernature.com For 3-Methyl-3-(1-pyrrolidinyl)piperidine, which possesses a chiral center at the C3 position of the piperidine (B6355638) ring, XRD is indispensable for assigning the absolute stereochemistry as either (R) or (S).

The determination of absolute configuration through XRD relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, phase shifts occur during scattering. This effect breaks Friedel's Law, which states that diffraction intensities of opposing reflection planes (hkl and -h-k-l) are equal. The small intensity differences between these "Bijvoet pairs" are dependent on the absolute structure. nih.gov By collecting a complete dataset and analyzing these differences, the absolute structure can be determined. The Flack parameter is a critical value refined during the structure solution process; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. researchgate.netnih.gov

A crystallographic analysis of this compound would also reveal detailed conformational information. It would be expected to confirm that the piperidine ring adopts a stable chair conformation, which is characteristic of piperidine and its derivatives. researchgate.neted.ac.uk The analysis would precisely define the orientation of the substituents, determining whether the methyl and pyrrolidinyl groups occupy axial or equatorial positions. In similar substituted piperidines, bulky groups typically favor the equatorial position to minimize steric strain. rsc.orgnih.gov

| Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Defines the basic packing parameters of the molecule in the solid state. |

| Space Group | Symmetry elements present in the crystal. | Confirms the molecule crystallizes in a chiral (non-centrosymmetric) space group. |

| Atomic Coordinates | Precise 3D position of every atom. | Determines exact bond lengths, bond angles, and torsional angles. |

| Conformation | Puckering parameters, substituent orientation. | Confirms the chair conformation of the piperidine ring and axial/equatorial nature of substituents. researchgate.netrsc.org |

| Absolute Configuration | Flack Parameter. | Unambiguously assigns the R or S configuration at the C3 chiral center. researchgate.netnih.gov |

| Intermolecular Contacts | Distances and angles between atoms of adjacent molecules. | Identifies and characterizes crystal packing forces (e.g., C-H···N interactions, van der Waals forces). mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups, bonding, and conformational properties of a molecule. These methods are complementary and, when used together, allow for a thorough assignment of the vibrational modes of this compound.

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to its constituent parts: the piperidine ring, the pyrrolidine (B122466) ring, and the methyl group.

Piperidine and Pyrrolidine Rings: Both heterocyclic rings are composed of C-C and C-N single bonds and C-H bonds. The spectra would show characteristic C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region. Ring "breathing" modes, which involve the symmetric stretching of the entire ring, would also be present. The numerous CH₂ groups give rise to strong symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹, CH₂ scissoring (bending) modes around 1450 cm⁻¹, and wagging/twisting modes at lower frequencies. aip.orgresearchgate.net

Methyl Group: The methyl group would exhibit characteristic asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric C-H bending (deformation) modes would be expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Tertiary Amines: As a molecule with two tertiary amine nitrogens, it lacks N-H bonds, so no N-H stretching or bending vibrations will be observed. aps.org

Vibrational spectroscopy is also sensitive to molecular conformation. The piperidine ring is expected to exist predominantly in a chair conformation. acs.org The specific frequencies and intensities of certain vibrational modes, particularly the C-H and C-C stretching and bending modes, can differ depending on whether the methyl and pyrrolidinyl substituents are in axial or equatorial positions. These differences, though often subtle, can be resolved with high-resolution instruments and aided by computational (DFT) calculations to predict the vibrational spectra for different conformers.

| Vibrational Mode | Functional Group | Expected IR / Raman Frequency (cm⁻¹) | Comments |

| C-H Stretch (asymmetric) | -CH₃, -CH₂- | 2950 - 2970 | Strong intensity in both IR and Raman. |

| C-H Stretch (symmetric) | -CH₃, -CH₂- | 2850 - 2870 | Strong intensity in both IR and Raman. |

| CH₂ Scissoring | Piperidine, Pyrrolidine | ~1450 | Medium intensity band. |

| CH₃ Bending (asymmetric) | -CH₃ | ~1460 | Medium intensity band. |

| CH₃ Bending (symmetric) | -CH₃ | ~1375 | "Umbrella" mode, often sharp. |

| C-N Stretch | Tertiary Amine (cyclic) | 1250 - 1020 | Can be complex, coupled with C-C modes. |

| Ring Breathing/Deformation | Piperidine, Pyrrolidine | 1000 - 700 | Often appear as a series of bands in the fingerprint region. |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Since this compound is a chiral molecule, it will interact differently with left- and right-circularly polarized light. This differential interaction gives rise to the phenomena of optical activity, which can be measured using chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). yale.eduwikipedia.org These methods are exceptionally powerful for assigning the absolute configuration of chiral molecules in solution. chiralabsxl.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. vlabs.ac.inwikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. yale.edu

For a chiral molecule to exhibit a measurable ORD/CD spectrum, it must contain a chromophore—a light-absorbing group—in or near the chiral center. In this compound, the tertiary nitrogen atoms of the piperidine and pyrrolidine rings serve as chromophores. They possess non-bonding electron pairs (n-orbitals) that can undergo electronic transitions (e.g., n → σ*) upon absorption of UV light.

The key feature in an ORD or CD spectrum used for stereochemical assignment is the Cotton effect . wikipedia.orgaccessscience.com This is the characteristic S-shaped curve in an ORD spectrum and the corresponding positive or negative peak in a CD spectrum that occurs in the wavelength region where the chromophore absorbs light. libretexts.org

A positive Cotton effect is defined by a peak (maximum) at a longer wavelength followed by a trough (minimum) at a shorter wavelength in the ORD curve, corresponding to a positive peak in the CD spectrum.

A negative Cotton effect shows the opposite behavior: a trough followed by a peak in the ORD curve and a negative peak in the CD spectrum. libretexts.org

The sign of the Cotton effect is directly related to the three-dimensional environment of the chromophore. For this compound, the spatial arrangement of the methyl group and the pyrrolidine ring around the chiral C3 atom will dictate the sign of the Cotton effect associated with the n → σ* transition of the nitrogen atoms. By applying empirical rules for chiral amines or, more reliably, by comparing the experimental CD spectrum to one predicted by quantum mechanical calculations for a known (e.g., R) configuration, the absolute stereochemistry of the molecule can be definitively assigned. chiralabsxl.com

| Phenomenon | Optical Rotatory Dispersion (ORD) Curve | Circular Dichroism (CD) Spectrum | Stereochemical Implication |

| Positive Cotton Effect | S-shaped curve with a peak at longer λ and a trough at shorter λ. | A single positive peak (maximum) centered at the absorption wavelength. | One enantiomer (e.g., R) will exhibit this effect. |

| Negative Cotton Effect | Inverted S-shaped curve with a trough at longer λ and a peak at shorter λ. | A single negative peak (minimum) centered at the absorption wavelength. | The opposite enantiomer (e.g., S) will exhibit this effect. |

Theoretical and Computational Chemistry Approaches to 3 Methyl 3 1 Pyrrolidinyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research for predicting the electronic structure and geometry of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. For 3-Methyl-3-(1-pyrrolidinyl)piperidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would be employed to find the molecule's lowest-energy geometry (ground state). nih.govniscpr.res.in These calculations optimize bond lengths, bond angles, and dihedral angles to reveal the most stable three-dimensional arrangement of the atoms.

The optimization process would likely confirm that the piperidine (B6355638) ring adopts a stable chair conformation, which is characteristic of this heterocyclic system. niscpr.res.in The calculations would also determine the precise orientation of the methyl and pyrrolidinyl substituents at the C3 position, providing key structural data.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative DFT Data) This table presents hypothetical but realistic bond length values expected from a DFT/B3LYP/6-31G(d) calculation, based on standard values for similar structures.

| Parameter | Bond | Predicted Bond Length (Å) |

| Bond Length | C3-C(Methyl) | 1.542 |

| Bond Length | C3-N(Pyrrolidine) | 1.465 |

| Bond Length | N1(Piperidine)-C2 | 1.471 |

| Bond Length | C2-C3 | 1.538 |

| Bond Length | N(Pyrrolidine)-C(Pyrrolidine) | 1.468 |

Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic or electron-accepting character.

For this compound, the HOMO is expected to be localized predominantly on the nitrogen atoms, particularly the lone pair electrons, as they are the highest-energy electrons in the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and reactive. mdpi.com DFT calculations would provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains representative energy values that might be obtained from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | +0.85 |

| HOMO-LUMO Gap | 7.10 |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote regions of varying electrostatic potential. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. chemicalbook.com

In this compound, an MEP map would show significant negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons. These sites represent the most likely points for protonation or interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms, particularly the N-H proton on the piperidine ring (if not substituted), would exhibit positive potential (blue), marking them as potential hydrogen-bond donors. chemicalbook.com This analysis is critical for understanding intermolecular interactions and predicting sites of chemical reactivity.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the piperidine and pyrrolidine (B122466) rings means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them.

Conformational analysis typically begins with a search for various possible conformers followed by energy minimization. libretexts.org For the piperidine ring, the primary conformations are the chair, boat, and twist-boat forms, with the chair being significantly more stable in most cases. rsc.org For this compound, the key question is the orientation of the substituents on the chair-form piperidine ring. The two bulky groups at C3 (methyl and pyrrolidinyl) create significant steric considerations.

Molecular mechanics force fields (like MMFF or AMBER) are often used for an initial conformational search due to their computational speed. nih.gov This search would explore the potential energy surface by systematically rotating the single bonds. The primary conformations of interest would involve the piperidine chair form with different arrangements of the C3 substituents and the puckering of the pyrrolidine ring.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can model atomic movements, conformational changes, and interactions with a solvent.

Classical MD simulations , using force fields, can be run for long timescales (nanoseconds to microseconds) to sample a wide range of conformations and observe how the molecule behaves in a simulated environment, such as in a water box to mimic aqueous solution. This would reveal the stability of different conformers and the transitions between them.

Ab initio MD simulations , which use quantum mechanical calculations to determine forces at each step, are more computationally intensive but provide a more accurate description of electronic effects. These are typically used for shorter timescales to study specific processes like chemical reactions or complex conformational changes where bond breaking/formation or electronic polarization is important.

For this compound, MD simulations could be used to explore the equilibrium between different chair conformations and to study the flexibility of the pyrrolidinyl ring and its rotation around the C-N bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra.

DFT calculations are highly effective at predicting vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculation provides a set of normal modes and their corresponding frequencies. While the absolute values of calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. scielo.org.mx For this compound, these calculations would predict characteristic vibrational modes, such as C-H stretching, N-H stretching (if applicable), C-N stretching, and the complex fingerprint region, aiding in the analysis of its experimental IR spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govresearchgate.net Calculations are performed on the optimized geometry of the molecule. Since chemical shifts are sensitive to conformation, it is common to calculate them for several low-energy conformers and then determine a Boltzmann-weighted average to compare with experimental results obtained in solution. whiterose.ac.uk A study on the closely related 4-(1-pyrrolidinyl)piperidine (B154721) demonstrated that DFT calculations could accurately reproduce experimental ¹H and ¹³C NMR chemical shifts, highlighting the reliability of this approach for such molecules. researchgate.net

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Piperidine Derivative (Illustrative Data) This table shows an example of how computationally predicted NMR data is compared with experimental data, based on methodologies used for similar compounds like 4-(1-pyrrolidinyl)piperidine. researchgate.net Values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 52.1 | 51.5 |

| C3 | 60.3 | 59.8 |

| C4 | 30.5 | 30.1 |

| C5 | 28.9 | 28.4 |

| C6 | 51.8 | 51.5 |

| C(Methyl) | 22.4 | 22.0 |

| C(Pyrrolidine, α) | 55.6 | 55.0 |

| C(Pyrrolidine, β) | 24.1 | 23.7 |

Computational Studies of Reaction Mechanisms and Transition States in this compound Synthesis

Direct computational studies on the reaction mechanisms and transition states specifically for the synthesis of this compound are not extensively available in the current literature. However, by examining computational studies of analogous reactions involving the formation of 3-substituted piperidines, a plausible mechanistic pathway can be elucidated. The synthesis of this compound likely proceeds through a nucleophilic substitution reaction, where a pyrrolidine nucleophile attacks a suitable 3-substituted piperidine precursor.

A probable synthetic route involves the reaction of pyrrolidine with a 3-halo-3-methylpiperidine or a related derivative with a good leaving group at the 3-position. Computational studies on similar systems, such as the methanolysis of 3-chloropiperidines, suggest the formation of an intermediate bicyclic aziridinium (B1262131) ion. researchgate.net This highly strained intermediate is then susceptible to nucleophilic attack.

Proposed Reaction Mechanism:

Formation of the Aziridinium Ion: The synthesis would likely start with a precursor such as N-protected 3-methyl-3-hydroxypiperidine, which can be converted to a derivative with a good leaving group (e.g., a tosylate or a halide). Intramolecular cyclization would then lead to the formation of a strained bicyclic aziridinium ion.

Nucleophilic Attack by Pyrrolidine: The pyrrolidine molecule, acting as a nucleophile, would then attack one of a carbon atoms of the aziridinium ring. Computational models of similar reactions indicate that the regioselectivity of this attack is a critical factor. researchgate.net The attack would likely occur at the more substituted carbon (C3 of the original piperidine ring) due to electronic and steric factors, leading to the desired product.

Transition State Analysis:

The key transition state in this proposed mechanism would be that of the nucleophilic attack of pyrrolidine on the aziridinium ion. Density Functional Theory (DFT) calculations are a common tool to model such transition states. researchgate.net The geometry of the transition state would involve the partial formation of the C-N bond between the pyrrolidine nitrogen and the piperidine C3 carbon, and the simultaneous partial cleavage of the C-N bond within the aziridinium ring.

The energy barrier of this transition state would determine the reaction rate. Computational studies on related nucleophilic substitutions on heterocyclic rings can provide estimates for these barriers. researchgate.net Factors influencing the energy of the transition state include the nature of the protecting group on the piperidine nitrogen, the solvent, and the specific leaving group on the precursor.

Data on Calculated Activation Barriers for Analogous Reactions:

| Reaction Type | Nucleophile | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic Ring Opening | Methanol | Bicyclic Aziridinium Ion | DFT | 15-20 | researchgate.net |

| C-N Cross-Coupling | Primary Amine | Aryl Bromide | DFT | 20-25 | nih.gov |

This table presents representative data from computational studies on analogous reaction types to provide an estimated range for the activation energies that might be expected in the synthesis of this compound.

Development and Validation of Computational Models for Related Heterocyclic Systems

The development and validation of robust computational models are crucial for accurately predicting the properties and reactivity of heterocyclic systems like this compound. A variety of computational methods are employed, each with its strengths and limitations.

Quantum Mechanical Methods:

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying N-heterocycles. researchgate.net DFT can be used to predict molecular structures, vibrational frequencies, and reaction energetics with reasonable accuracy. For instance, DFT calculations have been successfully used to elucidate the reaction mechanisms of copper-catalyzed C-H amination for the synthesis of pyrrolidines and piperidines. acs.org

The validation of DFT methods is typically achieved by comparing calculated results with experimental data. For example, calculated reaction barriers can be compared with experimentally determined activation energies. nih.gov A recent benchmark study on the performance of various DFT functionals for predicting hydrolysis reaction barriers provides a framework for selecting the most appropriate method for a given system. github.io

Performance of DFT Functionals for Barrier Height Prediction:

| DFT Functional | Mean Absolute Error (kcal/mol) | Mean Relative Absolute Error (%) | Reference |

| ωB97M-V | 2.1 | 10.5 | github.io |

| MN15 | 2.5 | 12.8 | github.io |

| B3LYP-D3(BJ) | 3.8 | 18.2 | nih.gov |

This table showcases the performance of selected DFT functionals in predicting reaction barrier heights, a key parameter in understanding reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. For heterocyclic systems, QSAR models can be developed to predict properties such as binding affinity to a specific receptor or reaction outcomes. These models are built using a training set of compounds with known activities and are then validated using an external test set.

Machine Learning Models:

More recently, machine learning (ML) models have emerged as powerful tools for predicting reaction outcomes. nih.gov These models can be trained on large datasets of chemical reactions to learn the complex relationships between reactants, reagents, and products. For example, a graph-based neural network model has been developed to predict reaction yields and stereoselectivity with high accuracy. nih.gov The validation of these models involves assessing their predictive power on unseen reactions.

The development of such predictive models for the synthesis and properties of substituted piperidines and pyrrolidines can significantly accelerate the discovery and optimization of new chemical entities with desired functionalities. rsc.org

Synthesis and Exploration of Analogs and Derivatives of 3 Methyl 3 1 Pyrrolidinyl Piperidine

Structural Modifications and Functionalization at the Piperidine (B6355638) Ring

The piperidine ring is a cornerstone of many pharmaceuticals, and methods for its functionalization are well-established. mdpi.com For the 3-methyl-3-(1-pyrrolidinyl)piperidine scaffold, modifications can introduce new pharmacophoric elements, alter conformation, and modulate properties like solubility and metabolic stability.

Key strategies for piperidine ring functionalization include:

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient route to analogs. Palladium-catalyzed C(sp3)–H arylation has been successfully applied to piperidine derivatives, enabling the introduction of aryl groups at specific positions. For instance, using a directing group at the C(3) position can guide arylation to the C(4) position with high regio- and stereoselectivity. acs.org This approach can be used to synthesize cis-3,4-disubstituted piperidines, which can be further modified to access various functional groups like amides, esters, and alcohols. acs.org

Hydrogenation of Pyridine (B92270) Precursors: A common and robust method to access substituted piperidines is the hydrogenation of corresponding pyridine precursors. nih.govwhiterose.ac.uk This approach allows for the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, which can serve as building blocks. whiterose.ac.uknih.gov While often requiring transition metal catalysis and sometimes harsh conditions, recent advancements have enabled milder processes. nih.govwhiterose.ac.uk

Intramolecular Cyclization: Various intramolecular cyclization reactions, such as aza-Michael additions, electrophilic cyclizations, and radical-mediated cyclizations, are employed to construct the piperidine ring from acyclic precursors. mdpi.comnih.gov These methods can be designed to incorporate desired functional groups during the ring-forming step, providing direct access to complex analogs.

Table 1: Examples of Functionalization Strategies for Piperidine Rings

| Modification Type | Strategy | Example Reaction | Potential Outcome |

|---|---|---|---|

| C4-Arylation | Directed C-H Functionalization | Pd-catalyzed arylation using a C3-directing group | Introduction of diverse aromatic substituents |

| Stereoisomer Synthesis | Hydrogenation & Epimerization | Reduction of disubstituted pyridines followed by base-mediated epimerization | Access to specific cis/trans isomers |

| Ring Construction | Intramolecular Cyclization | Gold(I)-catalyzed intramolecular dearomatization/cyclization | Formation of polysubstituted piperidines |

| N-Functionalization | Acylation/Sulfonylation | Reaction of precursor with sulfonyl chlorides | Introduction of sulfonamide groups for new interactions |

Structural Modifications and Functionalization at the Pyrrolidinyl Ring

The pyrrolidine (B122466) ring is another highly prevalent scaffold in drug discovery, valued for its stereochemical complexity and ability to explore three-dimensional space. researchgate.netnih.govnih.gov Functionalization of the pyrrolidinyl moiety in the this compound core can introduce key binding interactions or modulate pharmacokinetic properties.

Common approaches include:

Synthesis from Functionalized Precursors: The most direct method involves constructing the parent molecule using a pre-functionalized pyrrolidine derivative. A vast number of synthetic routes to substituted pyrrolidines exist, including 1,3-dipolar cycloadditions, which are highly effective for creating five-membered rings with controlled stereochemistry. nih.govsci-hub.seosi.lv

Direct Functionalization: While more challenging than on the piperidine ring due to the lack of a nitrogen atom for directing group attachment in the final compound, methods for C-H functionalization of pyrrolidines are emerging. acs.org These can introduce substituents at the C3 and C4 positions.

Bioisosteric Replacement: The entire pyrrolidine ring can be replaced with other cyclic amines like piperazine (B1678402) or morpholine. Such modifications can drastically alter polarity, hydrogen bonding capacity, and receptor interaction profiles. For instance, replacing a piperidine with a piperazine can introduce an additional site for substitution and change the compound's basicity and biological activity profile. nih.gov

Modifications of the Methyl Group and Linker

The methyl group at the C3 position is a critical feature of the scaffold, contributing to its three-dimensional profile and potentially influencing its binding orientation.

Bioisosteric Replacement of the Methyl Group: The methyl group can be replaced by other small alkyl groups (e.g., ethyl) or by bioisosteres to probe steric and electronic requirements. cambridgemedchemconsulting.com Common replacements for a methyl group include -NH2, -OH, -F, and -Cl. cambridgemedchemconsulting.com A trifluoromethyl (-CF3) group can be used as a bioisostere for an isopropyl or tert-butyl group and can significantly alter the compound's electronic properties and metabolic stability. cambridgemedchemconsulting.comnih.gov

Homologation: The methyl group can be extended to longer alkyl chains to explore larger pockets in a binding site.

Linker Modification: The direct C-N bond between the piperidine and pyrrolidine rings defines the core structure. However, in designing new scaffolds, a linker (e.g., a methylene (B1212753) or carbonyl group) could be inserted between the two rings. This would alter the relative orientation of the two cyclic systems, creating entirely new molecular shapes.

Synthetic Accessibility and Challenges for Diverse Analog Libraries

The generation of diverse analog libraries based on the this compound core is essential for systematic structure-activity relationship (SAR) studies. However, several synthetic challenges must be overcome.

Stereocontrol: The core structure contains a chiral center at the C3 position of the piperidine ring. The synthesis of enantiomerically pure compounds is often a significant hurdle. Asymmetric synthesis, starting from chiral precursors or using chiral catalysts, is typically required. whiterose.ac.uk The hydrogenation of substituted pyridines can produce specific diastereomers, but subsequent separation or stereoselective synthesis may be necessary to isolate the desired isomer. whiterose.ac.uk

Multi-Step Syntheses: The construction of the 3,3-disubstituted piperidine core is often non-trivial, requiring multi-step sequences that can be low-yielding and difficult to scale up. nih.govwhiterose.ac.uk This complexity can hinder the rapid production of a large and diverse library of analogs.

Purification: As library complexity increases, the purification of individual analogs becomes a major bottleneck. The similar physicochemical properties of closely related analogs can make chromatographic separation difficult.

Route Generality: A significant challenge is developing a synthetic route that is amenable to a wide variety of building blocks for both the piperidine and pyrrolidine portions. Methods like late-stage functionalization are highly desirable as they allow for diversification at the end of the synthetic sequence, but they are not always feasible. acs.org

Table 2: Overview of Synthetic Challenges in Analog Library Generation

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Stereochemistry | Control of the C3 chiral center and relative stereochemistry of other substituents. | Asymmetric synthesis, chiral resolution, stereoselective hydrogenation, epimerization. whiterose.ac.ukwhiterose.ac.uk |

| Synthetic Complexity | Multi-step routes often required to build the 3,3-disubstituted core. | Development of convergent synthetic pathways; one-pot or cascade reactions. nih.gov |

| Scalability | Difficulty in producing large quantities of key intermediates or final compounds. | Process optimization, use of robust and scalable reactions (e.g., hydrogenation). whiterose.ac.uk |

| Diversification | Introducing a wide range of functional groups at various positions. | Use of versatile building blocks, development of late-stage functionalization protocols. acs.orgcambridgemedchemconsulting.com |

Design Principles for New Scaffolds Derived from the this compound Core

Designing new molecular scaffolds based on this core requires a deep understanding of medicinal chemistry principles to enhance desired properties while minimizing liabilities.

Increasing Three-Dimensionality: A key trend in drug design is the move away from flat, aromatic structures towards more sp3-rich, three-dimensional molecules. princeton.edu The this compound scaffold is an excellent starting point. New designs should aim to maintain or enhance this 3D character by introducing substituents that project into different vectors of chemical space. nih.govnih.gov Chiral piperidine scaffolds, in particular, can effectively modulate physicochemical and pharmacokinetic properties. researchgate.net

Scaffold Hopping and Bioisosterism: The core can be viewed as a starting point for "scaffold hopping," where one or both rings are replaced by bioisosteric equivalents. cambridgemedchemconsulting.com For example, the piperidine ring could be replaced with a bicyclic structure like an azaspiro[3.3]heptane to create a novel, more rigid scaffold with potentially improved metabolic stability and different physicochemical properties. researchgate.net Similarly, the pyrrolidine could be replaced with other heterocycles. cambridgemedchemconsulting.com

Fragment-Based Growth: The core can be deconstructed into its constituent fragments (e.g., 3-methylpiperidine (B147322) and pyrrolidine). In a fragment-based design approach, these fragments could be linked in different ways or functionalized based on structural information from a biological target.

Computational Modeling: The design of new scaffolds benefits greatly from computational chemistry. By defining the core structure, virtual libraries can be generated and screened for properties like shape, diversity, and potential binding to a target protein. nih.gov This allows for the prioritization of synthetic targets that are most likely to have desirable properties.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound core, leading to the discovery of new and improved therapeutic agents.

Green Chemistry and Sustainable Synthesis Principles Applied to 3 Methyl 3 1 Pyrrolidinyl Piperidine

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

In the context of synthesizing the building blocks of 3-Methyl-3-(1-pyrrolidinyl)piperidine, cycloaddition reactions are particularly noteworthy for their high atom economy. For instance, the [3+2] dipolar cycloaddition of azomethine ylides is a powerful, atom-economic method for constructing the pyrrolidine (B122466) ring system, often with high control over stereochemistry. acs.org This approach directly assembles the five-membered ring without the formation of stoichiometric byproducts. acs.org In contrast, classical substitution or condensation reactions often generate significant waste (e.g., water, salts), leading to lower atom economy. Improving reaction efficiency also involves optimizing yields and reducing the number of synthetic steps, which collectively decrease waste and energy consumption. nih.gov

| Reaction Type | General Description | Typical Atom Economy | Relevance to Pyrrolidine/Piperidine (B6355638) Synthesis |

|---|---|---|---|

| [3+2] Cycloaddition | Two reactants combine to form a five-membered ring with no atoms lost. | 100% (Ideal) | Highly efficient method for synthesizing the pyrrolidine core. acs.org |

| Reductive Amination | An amine reacts with a carbonyl compound, followed by reduction. Water is a byproduct. | Moderate to High | Commonly used for forming C-N bonds and cyclization; efficiency depends on the reducing agent. |

| Substitution Reactions (e.g., Gabriel Synthesis) | A functional group is replaced by another, often generating stoichiometric byproducts. | Low to Moderate | Generates significant waste, such as phthalic acid derivatives in the Gabriel synthesis, making it less desirable. |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium ylide, producing an alkene and a phosphine oxide byproduct. | Low | Despite high yields, the generation of a stoichiometric amount of triphenylphosphine oxide results in poor atom economy. |

Use of Eco-Friendly Solvents and Solvent-Free Reactions

Solvents constitute a major portion of the waste generated in chemical synthesis. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. Traditional volatile organic compounds (VOCs) are often being replaced with greener alternatives like water, supercritical fluids, or bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov

For nitrogen-containing intermediates, water has been successfully used as a solvent in some synthetic processes, which is inexpensive and environmentally friendly. researchgate.net For instance, the synthesis of N-methylpyrrolidine has been demonstrated in an aqueous medium at moderate temperatures. researchgate.net Bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL) are also emerging as viable alternatives to toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). nih.govmdpi.com While the specific application of these solvents to this compound synthesis is not documented, their successful use in related processes suggests a promising path toward reducing the environmental footprint of its production. nih.gov

| Traditional Solvent | Hazards | Green Alternative(s) | Benefits |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, hepatotoxic | Propylene Carbonate (PC), Cyrene™ | Lower toxicity, biodegradable, derived from renewable resources. nih.govmdpi.com |

| Dichloromethane (DCM) | Carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, lower toxicity, derived from biomass. nih.gov |

| Toluene | Neurotoxic, flammable | Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, facilitates easier workup. nih.gov |

| Methanol | Toxic, flammable | Ethanol, Water | Lower toxicity (ethanol), non-toxic and non-flammable (water). researchgate.net |

Catalysis in Sustainable Synthesis (e.g., Organocatalysis, Biocatalysis, Metal-Free Methods)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste.

Metal Catalysis : Transition metals like palladium and iridium are effective for C-H activation and functionalization, allowing for the direct synthesis of complex substituted heterocycles. acs.orgacs.org For example, iridium-catalyzed reductive generation of azomethine ylides provides a route to functionalized pyrrolidines under mild conditions. acs.org The goal in green chemistry is to use these metals in very low concentrations (high turnover numbers) and to recycle the catalyst effectively.

Organocatalysis : This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. Proline and its derivatives are well-known organocatalysts for the asymmetric synthesis of pyrrolidine-containing structures. nih.gov These catalysts are often more stable, less sensitive to air and moisture, and more environmentally benign.

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild aqueous conditions. While specific biocatalytic routes to this compound are not established, enzymes are widely used in the pharmaceutical industry to produce chiral amines and other key intermediates, representing a significant opportunity for future sustainable synthesis.

Metal-Free Methods : Reactions that proceed under metal-free conditions, such as those mediated by a strong acid like triflic acid, can be used to synthesize pyrrolidine and piperidine derivatives. rsc.org These methods eliminate concerns related to metal contamination in the final product and catalyst recycling.

| Catalysis Type | Example Catalyst | Advantages | Potential Application |

|---|---|---|---|

| Metal Catalysis | Palladium (Pd), Iridium (Ir) complexes | High efficiency, enables difficult transformations (e.g., C-H activation). acs.orgacs.org | Direct, selective functionalization of the piperidine or pyrrolidine rings. |

| Organocatalysis | Proline, (S)-prolinamides | Metal-free, low toxicity, good for asymmetric synthesis. nih.gov | Enantioselective synthesis of chiral pyrrolidine precursors. |

| Biocatalysis | Enzymes (e.g., transaminases, lipases) | High stereoselectivity, mild aqueous conditions, biodegradable. | Creation of chiral centers in precursors. |

| Metal-Free | Triflic Acid (TfOH) | Avoids metal contamination and cost. rsc.org | Tandem reactions for rapid construction of the heterocyclic core. rsc.org |

Flow Chemistry Approaches for Enhanced Sustainability

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing in terms of sustainability, safety, and efficiency. In a flow reactor, reactants are continuously pumped through a tube or capillary where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. unimi.it

The enhanced heat and mass transfer in microreactors allows for the safe use of highly reactive intermediates and exothermic reactions that would be hazardous on a large scale in a batch reactor. Furthermore, flow chemistry facilitates easier scale-up, reduces solvent usage, and minimizes waste generation. The integration of in-line purification and analysis can lead to fully automated and highly efficient manufacturing processes. Although a specific flow synthesis for this compound has not been reported, the multi-step nature of its synthesis makes it an ideal candidate for this sustainable technology. unimi.it

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Poor heat transfer can lead to thermal runaways; handling large quantities of hazardous materials. | Excellent heat transfer, small reaction volumes, enhanced safety for hazardous reactions. unimi.it |

| Efficiency & Yield | Inconsistent mixing can lead to lower yields and more byproducts. | Precise control over parameters leads to higher yields and purity. unimi.it |

| Scalability | Difficult and non-linear; requires re-optimization of conditions. | Straightforward by running the system for a longer time ("scaling out"). |

| Waste Generation | Higher solvent-to-product ratio; waste generated during workup and purification. | Reduced solvent usage; potential for integrated workup and recycling loops. |

Future Research Directions and Unexplored Avenues in the Chemistry of 3 Methyl 3 1 Pyrrolidinyl Piperidine

Development of Novel Asymmetric Synthesis Methodologies with High Enantioselectivity

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring makes the enantioselective synthesis of 3-Methyl-3-(1-pyrrolidinyl)piperidine a critical area for future research. A significant challenge in synthetic chemistry is the development of practical and efficient routes to enantiomerically pure 3-substituted piperidines. nih.govsnnu.edu.cn Current strategies often involve lengthy synthetic sequences or chiral resolution, which are not ideal for large-scale applications. snnu.edu.cn

Future efforts should be directed towards developing novel asymmetric methodologies that can deliver high yields and excellent enantioselectivity. Promising approaches include:

Transition Metal-Catalyzed Asymmetric Synthesis : Rhodium-catalyzed asymmetric reactions, such as reductive Heck-type processes, have shown success in synthesizing enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. nih.govsnnu.edu.cn Adapting this methodology to create the quaternary center of this compound would be a significant advancement. This could involve a multi-step process beginning with the partial reduction of a pyridine (B92270) precursor, followed by an asymmetric carbometalation. snnu.edu.cn

Organocatalysis : The use of chiral phosphoric acids (CPAs) has proven effective in catalyzing asymmetric intramolecular aza-Michael cyclizations to form substituted piperidines with high enantioselectivity. whiterose.ac.uk Research into designing appropriate precursors for this compound that can undergo CPA-catalyzed cyclization is a promising avenue. whiterose.ac.uk

Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries, such as those derived from D-phenylglycinol, can control the stereochemistry during alkylation steps in the synthesis of substituted piperidinones. researchgate.net Investigating the application of removable chiral auxiliaries to direct the formation of the C3 stereocenter would provide a valuable synthetic tool.

| Proposed Method | Potential Catalyst/Auxiliary | Target Enantiomeric Ratio (e.r.) | Key Challenge |

| Rh-catalyzed Asymmetric Reductive Heck | Rh(I) with Chiral Ligand (e.g., Josiphos) | > 95:5 | Synthesis of suitable dihydropyridine (B1217469) precursor. |

| Chiral Phosphoric Acid (CPA) Catalysis | BINOL-derived CPA | > 97:3 | Design of an appropriate Michael acceptor and donor substrate. whiterose.ac.uk |

| Chiral Auxiliary Approach | D-phenylglycinol derivative | > 99:1 (after separation) | Efficient removal of the auxiliary post-synthesis. researchgate.net |

Exploration of Unique Chemical Reactivity and Catalytic Transformations

The unique arrangement of a tertiary amine within the pyrrolidine (B122466) ring and a secondary amine in the piperidine ring, adjacent to a quaternary carbon, suggests a rich and unexplored reactivity profile for this compound. Future research should focus on leveraging these structural features for novel chemical transformations.

C-H Activation and Functionalization : Palladium-catalyzed C-H arylation has been successfully applied to piperidine derivatives to install substituents with high regio- and stereoselectivity. acs.org Exploring the selective C-H functionalization of the piperidine or pyrrolidine rings in this compound could open pathways to a diverse library of novel derivatives. Directing groups could be temporarily installed on the piperidine nitrogen to control the position of functionalization. acs.org

Ring-Opening and Rearrangement Reactions : The strained nature of the quaternary center could make the compound susceptible to unique ring-opening or rearrangement reactions under specific catalytic conditions. Investigating its behavior with Lewis acids or transition metal catalysts could uncover novel transformations and provide access to complex acyclic or macrocyclic structures.

Catalytic Applications : The presence of two basic nitrogen atoms makes this molecule a candidate for use as a chiral ligand or organocatalyst. Future studies could involve synthesizing enantiopure forms of the compound and evaluating their efficacy in asymmetric catalysis, such as in aldol (B89426) reactions, Michael additions, or reductions.

Application of Emerging Analytical and Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for designing its derivatives and predicting their properties. While standard techniques like NMR and Mass Spectrometry are fundamental, emerging techniques can provide unprecedented levels of detail. researchgate.net

Future structural studies should incorporate:

Advanced NMR Spectroscopy : Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to determine the relative stereochemistry and preferred solution-state conformation of the molecule. Variable temperature NMR studies could provide insights into the dynamics of ring-flipping for both the piperidine and pyrrolidine moieties.

Single-Crystal X-ray Diffraction : Obtaining a crystal structure of an enantiopure sample or a derivative would provide definitive proof of its absolute configuration and detailed information about bond lengths, angles, and solid-state packing. nih.gov This experimental data is invaluable for validating computational models.

Chiroptical Spectroscopy : Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules in solution. Comparing experimental chiroptical spectra with those predicted by quantum chemical calculations can be a robust method for stereochemical assignment.

| Technique | Information Gained | Potential Finding |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations | Determination of the preferred chair conformation of the piperidine ring and the orientation of the pyrrolidine substituent. |

| Single-Crystal X-ray Diffraction | Absolute 3D structure in the solid state | Unambiguous assignment of the R/S configuration at the C3 stereocenter. nih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Confirmation of stereochemistry without the need for crystallization. |

Advanced Computational Modeling for Complex Chemical Phenomena and Design of Novel Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties of this compound and guiding the design of new derivatives with desired functions. researchgate.net Advanced modeling can provide insights that are difficult to obtain through experimentation alone.

Future computational research should focus on:

Conformational Analysis : Using quantum mechanics methods like Density Functional Theory (DFT), a detailed map of the potential energy surface can be generated. This would identify the lowest energy conformations of the molecule and the energy barriers between them, which is crucial for understanding its reactivity and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : For a library of designed derivatives, 2D and 3D-QSAR models can be developed to correlate structural features with predicted biological activity or chemical properties. nih.gov These models can then be used to prioritize the synthesis of the most promising new compounds. researchgate.net

Molecular Docking and Dynamics : If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogues. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-3-(1-pyrrolidinyl)piperidine and its structural analogs?

- Methodology :

- Alkylation of lactams : Enantioselective synthesis of 3-alkylpiperidines can be achieved via alkylation of phenylglycinol-derived bicyclic lactams, followed by TFA-mediated deprotection and chromatographic separation .

- Reduction of pyridine derivatives : Analogous compounds like 3-hydroxypiperidine are synthesized via reduction of 3-hydroxypyridine derivatives, suggesting potential adaptation for this compound synthesis .

Q. How is the structural characterization of this compound performed?

- Analytical techniques :

- NMR spectroscopy : Assign proton and carbon environments using -NMR (e.g., δ 1.2–3.0 ppm for piperidine protons) and -NMR (e.g., δ 40–60 ppm for tertiary carbons) .

- Elemental analysis : Validate purity and molecular formula via combustion analysis (e.g., %C, %H, %N matching theoretical values) .

- Chromatography : Use HPLC or GC-MS to confirm absence of byproducts, especially in enantiomerically enriched samples .

Q. What are the known biological activities of piperidine-pyrrolidinyl hybrids?

- Biological assays :